molecular formula C21H42O3 B107806 Methyl 2-hydroxyicosanoate CAS No. 16742-49-7

Methyl 2-hydroxyicosanoate

Cat. No.: B107806
CAS No.: 16742-49-7
M. Wt: 342.6 g/mol
InChI Key: ILUGNSBVAUHPIN-UHFFFAOYSA-N
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Description

Methyl 2-hydroxyicosanoate is an organic compound with the molecular formula C21H42O3. It is a methyl ester derivative of 2-hydroxyicosanoic acid, also known as eicosanoic acid. This compound is part of the fatty acid methyl esters (FAME) category, specifically those with a hydroxy group. It is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxyicosanoate can be synthesized through the esterification of 2-hydroxyicosanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

2-hydroxyicosanoic acid+methanolMethyl 2-hydroxyicosanoate+water\text{2-hydroxyicosanoic acid} + \text{methanol} \rightarrow \text{this compound} + \text{water} 2-hydroxyicosanoic acid+methanol→Methyl 2-hydroxyicosanoate+water

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process often includes purification steps such as distillation or crystallization to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxyicosanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 2-ketoicosanoic acid or 2-carboxyicosanoic acid.

    Reduction: Formation of 2-hydroxyicosanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-hydroxyicosanoate has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of fatty acid methyl esters and their derivatives.

    Biology: Investigated for its role in cellular signaling pathways and lipid metabolism.

    Medicine: Explored for its potential therapeutic effects in treating metabolic disorders and inflammation.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of methyl 2-hydroxyicosanoate involves its interaction with specific molecular targets and pathways. It can modulate lipid metabolism and influence cellular signaling processes. The hydroxy group allows it to participate in hydrogen bonding and other interactions, affecting its biological activity.

Comparison with Similar Compounds

Methyl 2-hydroxyicosanoate can be compared with other similar compounds such as:

    Methyl 2-hydroxyarachidate: Another hydroxy fatty acid methyl ester with similar properties but different chain length.

    Methyl 2-hydroxyoleate: A hydroxy fatty acid methyl ester with a double bond in the carbon chain.

    Methyl 2-hydroxylaurate: A shorter-chain hydroxy fatty acid methyl ester.

Uniqueness: this compound is unique due to its specific chain length and the presence of a hydroxy group, which imparts distinct chemical and biological properties. Its applications in various fields highlight its versatility and importance in scientific research.

Properties

IUPAC Name

methyl 2-hydroxyicosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(23)24-2/h20,22H,3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUGNSBVAUHPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392800
Record name Methyl 2-hydroxyicosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16742-49-7
Record name Methyl 2-hydroxyeicosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16742-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-hydroxyicosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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